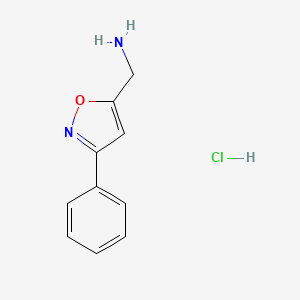

(3-Phenylisoxazol-5-yl)methylamine hydrochloride

Description

BenchChem offers high-quality (3-Phenylisoxazol-5-yl)methylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Phenylisoxazol-5-yl)methylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-phenyl-1,2-oxazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClH/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8;/h1-6H,7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVZWCJQNGBAQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655365 | |

| Record name | 1-(3-Phenyl-1,2-oxazol-5-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13608-55-4 | |

| Record name | 1-(3-Phenyl-1,2-oxazol-5-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-phenyl-1,2-oxazol-5-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-Phenylisoxazol-5-yl)methylamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway for the preparation of (3-Phenylisoxazol-5-yl)methylamine hydrochloride, a valuable building block in medicinal and agricultural chemistry.[1][2] The guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the reaction mechanisms, experimental protocols, and the critical considerations necessary for successful synthesis. The core of the presented pathway is the Curtius rearrangement, a versatile and efficient method for converting carboxylic acids into their corresponding primary amines.[3][4] This document emphasizes scientific integrity, providing detailed justifications for procedural choices and thorough safety protocols.

Introduction and Strategic Overview

(3-Phenylisoxazol-5-yl)methylamine hydrochloride is a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals targeting neurological disorders.[1][2] The strategic disconnection of the target molecule points to 3-phenylisoxazole-5-carboxylic acid as the logical precursor. The conversion of a carboxylic acid to a methylamine group (R-COOH → R-CH₂-NH₂) can be approached through several multi-step sequences. However, for efficiency and control, a pathway involving a rearrangement reaction to form the C-N bond is often preferred.

This guide focuses on a two-stage synthesis:

-

Formation of the Isoxazole Core : Synthesis of the key intermediate, 3-phenylisoxazole-5-carboxylic acid.

-

Amine Synthesis via Curtius Rearrangement : Conversion of the carboxylic acid to the target amine hydrochloride.

The Curtius rearrangement was selected as the core transformation due to its broad functional group tolerance, high yields, and the commercial availability of safe and efficient reagents like diphenylphosphoryl azide (DPPA).[3][5][6]

Overall Synthesis Workflow

The following diagram illustrates the high-level strategic plan for the synthesis.

Caption: High-level workflow for the synthesis of the target compound.

Stage 1: Synthesis of 3-Phenylisoxazole-5-carboxylic Acid

The foundational isoxazole ring is efficiently constructed via the condensation of a β-ketoester with hydroxylamine.

Reaction: Ethyl benzoylacetate + Hydroxylamine → 3-Phenylisoxazol-5(4H)-one

This reaction proceeds through the initial formation of an oxime with the ketone of ethyl benzoylacetate, followed by an intramolecular cyclization via nucleophilic attack of the oxime nitrogen onto the ester carbonyl. The resulting 3-phenylisoxazol-5(4H)-one can then be converted to the desired 3-phenylisoxazole-5-carboxylic acid through subsequent steps, which are well-documented in the literature but not detailed here.[7][8] For the purposes of this guide, 3-phenylisoxazole-5-carboxylic acid is considered the primary starting material and is commercially available.

Stage 2: Amine Synthesis via Curtius Rearrangement

The conversion of 3-phenylisoxazole-5-carboxylic acid to (3-phenylisoxazol-5-yl)methylamine is the cornerstone of this synthesis. The Curtius rearrangement facilitates the conversion of an acyl azide into an isocyanate, which can be trapped by a nucleophile.[9][10]

Rationale for Reagent Selection: Diphenylphosphoryl Azide (DPPA)

While the classical Curtius rearrangement involves the formation of an acyl azide from an acyl chloride and sodium azide, this two-step process involves handling potentially explosive and unstable acyl azide intermediates.[11][12] The use of diphenylphosphoryl azide (DPPA) offers a superior one-pot alternative with several key advantages:[3][5][13]

-

Enhanced Safety: DPPA is a stable, non-explosive liquid, mitigating the risks associated with isolating acyl azides.[5]

-

One-Pot Efficiency: It enables the direct conversion of a carboxylic acid to the isocyanate in a single reaction vessel, streamlining the workflow.[5]

-

Mild Reaction Conditions: The rearrangement can often be achieved at lower temperatures compared to traditional methods.

-

Broad Substrate Compatibility: DPPA is tolerant of a wide array of functional groups, making it ideal for complex molecule synthesis.[3]

Mechanistic Pathway

The DPPA-mediated Curtius rearrangement is a concerted and elegant process. The mechanism involves the following key transformations:

Caption: Key transformations in the DPPA-mediated Curtius rearrangement.

-

Acyl Azide Formation: The carboxylic acid is activated by DPPA in the presence of a base (e.g., triethylamine) to form a mixed anhydride, which is then displaced by the azide to form the acyl azide in situ.

-

Rearrangement: Upon heating, the acyl azide undergoes a concerted rearrangement. The R-group migrates from the carbonyl carbon to the nitrogen atom with the simultaneous loss of nitrogen gas (N₂), forming a highly reactive isocyanate intermediate.[10]

-

Nucleophilic Trapping: The isocyanate is immediately trapped by a nucleophile present in the reaction mixture. In this protocol, tert-butanol is used as the nucleophile, which attacks the electrophilic carbonyl carbon of the isocyanate to form a stable tert-butoxycarbonyl (Boc)-protected amine (a carbamate).

-

Deprotection and Salt Formation: The Boc protecting group is readily cleaved under acidic conditions. Treatment with hydrochloric acid not only removes the Boc group (releasing isobutylene and carbon dioxide) but also protonates the resulting primary amine to form the stable hydrochloride salt.

Detailed Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and appropriate chemical-resistant gloves, is mandatory.

Materials and Reagents

| Reagent | CAS No. | Supplier Recommendation | Purity |

| 3-Phenylisoxazole-5-carboxylic acid | 14442-12-7 | Commercial Source | >98% |

| Diphenylphosphoryl azide (DPPA) | 26386-88-9 | Commercial Source | >97% |

| Triethylamine (Et₃N) | 121-44-8 | Commercial Source | >99% |

| tert-Butanol (t-BuOH) | 75-65-0 | Commercial Source | Anhydrous |

| Toluene | 108-88-3 | Commercial Source | Anhydrous |

| Ethyl Acetate (EtOAc) | 141-78-6 | Commercial Source | ACS Grade |

| Hydrochloric Acid (HCl) in 1,4-Dioxane | 7647-01-0 | Commercial Source | 4 M Solution |

| Diethyl Ether | 60-29-7 | Commercial Source | Anhydrous |

Protocol: Synthesis of (3-Phenylisoxazol-5-yl)methylamine hydrochloride

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-phenylisoxazole-5-carboxylic acid (1.0 eq, e.g., 5.0 g).

-

Solvent Addition: Add anhydrous toluene (80 mL) and anhydrous tert-butanol (20 mL). Stir the suspension.

-

Base Addition: Add triethylamine (1.2 eq) via syringe. Stir for 10 minutes at room temperature.

-

DPPA Addition: Carefully add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise via syringe over 15 minutes. Note: The addition may be slightly exothermic.

-

Curtius Rearrangement: Heat the reaction mixture to 90-95 °C (oil bath temperature) and maintain for 4-6 hours. The reaction progress can be monitored by TLC (thin-layer chromatography) by observing the disappearance of the starting carboxylic acid. The evolution of nitrogen gas will be observed.

-

Work-up and Isolation of Boc-Protected Intermediate:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any unreacted DPPA and neutralize the diphenylphosphoric acid byproduct.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected amine as an oil or semi-solid.

-

-

Deprotection and Salt Formation:

-

Dissolve the crude Boc-protected intermediate in a minimal amount of ethyl acetate (approx. 20 mL).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a 4 M solution of HCl in 1,4-dioxane (3.0 eq) dropwise with vigorous stirring.

-

Allow the mixture to warm to room temperature and stir for 2-3 hours. A precipitate should form.

-

-

Isolation of Final Product:

-

Collect the solid precipitate by vacuum filtration.

-

Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove any non-polar impurities.

-

Dry the solid under vacuum to a constant weight to afford (3-Phenylisoxazol-5-yl)methylamine hydrochloride as a white to off-white solid.

-

Data Summary and Characterization

| Compound | Stage | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Appearance |

| 3-Phenylisoxazole-5-carboxylic acid | Starting Mat. | C₁₀H₇NO₃ | 189.17 | - | White solid |

| Boc-(3-phenylisoxazol-5-yl)methylamine | Intermediate | C₁₅H₁₈N₂O₃ | 274.32 | 80-90% | Oil / Semi-solid |

| (3-Phenylisoxazol-5-yl)methylamine hydrochloride | Final Product | C₁₀H₁₁ClN₂O | 210.66 | 85-95% (from Boc) | White/Off-white solid |

Characterization Data (Expected):

-

¹H NMR (DMSO-d₆, 400 MHz): δ 8.75 (br s, 3H, -NH₃⁺), 7.85-7.82 (m, 2H, Ar-H), 7.55-7.50 (m, 3H, Ar-H), 7.10 (s, 1H, Isoxazole-H), 4.30 (s, 2H, -CH₂-).

-

Purity (HPLC): >98%

Safety and Handling Precautions

Scientific integrity necessitates a rigorous approach to safety. The reagents used in this synthesis pathway have significant hazards that must be managed with appropriate engineering controls and personal protective equipment.

-

Diphenylphosphoryl Azide (DPPA):

-

Hazards: Toxic if swallowed. It is a lachrymator and should always be handled in a chemical fume hood.[14][15] Avoid contact with skin and eyes.

-

Handling: Wear nitrile gloves, safety goggles, and a lab coat. Use a syringe or cannula for transfers.

-

Quenching: Small amounts of residual DPPA can be quenched with aqueous NaHCO₃ solution.

-

-

Azide Compounds (General):

-

Hazards: Acyl azides are potentially explosive, especially when heated in a concentrated form. The one-pot DPPA procedure largely avoids the isolation of these intermediates. Sodium azide is highly toxic and can form explosive heavy metal azides.[11][12][16][17]

-

Handling: Never use metal spatulas with azide-containing compounds.[12][16] Ensure the reaction is properly vented to accommodate nitrogen gas evolution.[15]

-

-

Triethylamine (Et₃N):

-

Hazards: Flammable liquid and vapor. Corrosive and causes skin and eye burns. Harmful if inhaled.

-

Handling: Handle in a fume hood. Avoid breathing vapors.

-

-

Hydrochloric Acid in Dioxane:

-

Hazards: Highly corrosive. Dioxane is a suspected carcinogen.

-

Handling: Handle only in a fume hood. Prevent contact with skin and eyes.

-

Conclusion

The synthetic pathway detailed in this guide, centered around the DPPA-mediated Curtius rearrangement, represents an efficient, reliable, and scalable method for the production of (3-Phenylisoxazol-5-yl)methylamine hydrochloride. By explaining the rationale behind the choice of reagents and providing a detailed, step-by-step protocol, this document serves as a practical resource for researchers in the chemical sciences. Adherence to the described procedures and safety precautions will enable the successful and safe synthesis of this important chemical intermediate.

References

-

Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351–2373. Available at: [Link]

-

Sodium Azide - Safety Fact Sheet. Yale Environmental Health & Safety. Available at: [Link]

-

Safe Handling of Sodium Azide (SAZ). University of Wisconsin-Madison Environment, Health & Safety. Available at: [Link]

-

Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. Almac Group. (2020). Organic Process Research & Development, 24(11), 2564–2570. Available at: [Link]

-

Safe Handling of Sodium Azide. University of Illinois Urbana-Champaign Division of Research Safety. (2019). Available at: [Link]

-

Safety Data Sheet: Sodium azide. Carl ROTH. Available at: [Link]

-

Diphenylphosphoryl Azide (DPPA) - A Reagent with Manifold Applications. Synfacts, 2008(01), 0001-0001. ResearchGate. Available at: [Link]

-

Four-Component Reaction between Ethyl Benzoylacetate, Hydroxylamine, Aldehydes and Malononitrile: Synthesis of Isoxazol-5 (2H) -ones. SID. (2016). Available at: [Link]

-

Supporting Information for manuscript b509890j. Royal Society of Chemistry. Available at: [Link]

-

The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Organic & Biomolecular Chemistry. (2019). National Institutes of Health. Available at: [Link]

-

3-Phenylisoxazole-5-carboxylic acid. PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. Available at: [Link]

-

Curtius Rearrangement. Organic Chemistry Portal. Available at: [Link]

-

Four-Component Reaction between Ethyl Benzoylacetate, Hydroxylamine, Aldehydes and Malononitrile: Synthesis of Isoxazol-5(2H)-Ones. ResearchGate. (2016). Available at: [Link]

-

Four-Component Reaction between Ethyl Benzoylacetate, Hydroxylamine, Aldehydes and Malononitrile: Synthesis of Isoxazol-5(2H)-Ones. Semantic Scholar. (2016). Available at: [Link]

-

Lebel, H., & Leogane, O. (2005). Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas. Organic Letters, 7(19), 4107-4110. Available at: [Link]

-

Curtius rearrangement. Wikipedia. Available at: [Link]

-

Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous media. Research Journal of Chemical Sciences. (2015). Available at: [Link]

-

Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o897. ResearchGate. Available at: [Link]

-

Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European journal of medicinal chemistry, 45(6), 2663-2670. PubMed. Available at: [Link]

-

Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Scilit. (2010). Available at: [Link]

-

Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. Journal of Chemistry. (2021). Johns Hopkins University Library. Available at: [Link]

-

Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles. Journal of the Chemical Society, Perkin Transactions 1. (1979). Royal Society of Chemistry. Available at: [Link]

Sources

- 1. ★ Möblierte Apartments und Studentenwohnungen mieten [i-live-nuernberg.de]

- 2. chemimpex.com [chemimpex.com]

- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. almacgroup.com [almacgroup.com]

- 7. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. Curtius Rearrangement [organic-chemistry.org]

- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 11. ehs.yale.edu [ehs.yale.edu]

- 12. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. ehs.wisc.edu [ehs.wisc.edu]

- 17. carlroth.com:443 [carlroth.com:443]

physicochemical properties of (3-Phenylisoxazol-5-yl)methylamine hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of (3-Phenylisoxazol-5-yl)methylamine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: From Building Block to Bioactive Candidate

In the landscape of medicinal and materials chemistry, the isoxazole scaffold represents a privileged heterocyclic motif, conferring a unique combination of metabolic stability, hydrogen bonding capability, and stereochemical rigidity to molecular structures. (3-Phenylisoxazol-5-yl)methylamine hydrochloride emerges as a pivotal building block, a versatile intermediate poised at the intersection of synthetic feasibility and pharmacological potential. Its structure, featuring a phenyl group at the 3-position and a reactive methylamine hydrochloride salt at the 5-position, offers a gateway to a diverse array of more complex derivatives. This guide moves beyond a simple data sheet to provide a senior scientist's perspective on characterizing this compound, focusing not just on what its properties are, but on how they are determined and why they are critical for its application in research and development. It is designed to be a self-validating manual, grounding every protocol in established analytical principles to ensure reproducibility and scientific integrity.

Core Molecular Identity and Structural Framework

(3-Phenylisoxazol-5-yl)methylamine hydrochloride is a salt, which enhances its stability and aqueous solubility compared to the free base. The core structure consists of a five-membered isoxazole ring, substituted with a phenyl group and a methylamine side-chain. This arrangement is fundamental to its utility in fields such as neurological drug discovery and agrochemical synthesis.[1][2]

Table 1: Core Compound Identifiers

| Property | Data | Source(s) |

| IUPAC Name | (3-Phenyl-1,2-oxazol-5-yl)methanamine hydrochloride | - |

| CAS Number | 13608-55-4 | [3] |

| Molecular Formula | C₁₀H₁₁ClN₂O (or C₁₀H₁₀N₂O·HCl) | [1][4] |

| Molecular Weight | 210.66 g/mol | [1][4] |

| Appearance | White solid to off-white/light yellow powder | [1][5] |

| Purity (Typical) | ≥97-99% (by HPLC) | [1] |

| Storage | Store refrigerated at 0-8 °C | [1] |

Physicochemical Properties: A Quantitative Analysis

A thorough understanding of a compound's physicochemical properties is non-negotiable in drug development. These parameters govern everything from reaction kinetics during synthesis to absorption, distribution, metabolism, and excretion (ADME) in vivo. While specific experimental data for this compound is not extensively published, this section outlines the authoritative protocols for their determination and provides expert predictions based on analogous structures.

Table 2: Summary of Key Physicochemical Parameters

| Parameter | Value / Expected Value | Significance in R&D |

| Melting Point (°C) | Data not publicly available. Expected >150°C. | Indicator of purity and lattice energy. |

| Aqueous Solubility | Data not publicly available. Expected to be moderate. | Crucial for formulation and bioavailability. |

| pKa | Data not publicly available. Predicted ~9.5-10.5. | Governs ionization state at physiological pH. |

| LogP | Data not publicly available. | Predicts lipophilicity and membrane permeability. |

Melting Point: A Sentinel of Purity

The melting point is a fundamental thermal property that serves as a primary indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid. For a hydrochloride salt of a small molecule, a relatively high melting point is expected due to the strong ionic interactions in the crystal lattice.

-

Sample Preparation: Ensure the (3-Phenylisoxazol-5-yl)methylamine hydrochloride sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Heating Profile:

-

Use a rapid heating ramp (10-20 °C/min) for a coarse determination.

-

For a precise measurement, repeat the process with a fresh sample, setting a slow ramp rate (1-2 °C/min) starting from ~20 °C below the coarse melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.

Causality: A broad melting range (>2 °C) often indicates the presence of impurities, which disrupt the crystal lattice and depress the melting point according to Raoult's Law.

Aqueous Solubility: The Gateway to Bioavailability

Solubility is a critical factor for any compound intended for biological application. As a hydrochloride salt, (3-Phenylisoxazol-5-yl)methylamine hydrochloride is expected to have significantly higher aqueous solubility than its free base form, which is essential for in vitro assays and potential oral formulations.

Caption: Shake-flask solubility determination workflow.

-

System Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

-

Equilibration: Add an excess amount of (3-Phenylisoxazol-5-yl)methylamine hydrochloride to a glass vial containing the PBS. The amount should be sufficient to ensure a saturated solution with visible solid remaining.

-

Agitation: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vial and let it stand to allow the excess solid to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any suspended solid.

-

Sampling & Dilution: Carefully remove an aliquot of the clear supernatant. Perform a series of precise dilutions with the buffer.

-

Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

Trustworthiness: This method is considered the "gold standard" for solubility measurement because it measures the compound's solubility at equilibrium, providing a thermodynamically stable value that is crucial for predicting long-term formulation stability.

Acidity Constant (pKa): The Determinant of Ionization

The pKa value dictates the degree of ionization of a molecule at a given pH. For (3-Phenylisoxazol-5-yl)methylamine hydrochloride, the relevant pKa is that of the protonated primary amine (-CH₂NH₃⁺). This value is critical for predicting its behavior in different biological compartments (e.g., stomach vs. intestine) and its potential for interacting with ionic targets like receptors and enzymes. The pKa of a primary aliphatic amine is typically in the range of 9.5-10.5.[6]

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility throughout the titration.

-

Titration Setup: Place the solution in a jacketed beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve), which can be determined from the first derivative of the titration curve.

Expertise: The choice of co-solvent is critical. It must dissolve the compound in both its protonated and neutral forms without significantly altering the aqueous pKa. Extrapolating from measurements in several co-solvent/water ratios (a Yasuda-Shedlovsky plot) can provide a more accurate estimation of the true aqueous pKa.

Spectroscopic and Structural Elucidation

Structural confirmation and characterization are achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: Integrated workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution.

-

δ 8.5-9.0 ppm (broad singlet, 3H): Protons of the -NH₃⁺ group. The broadness is due to quadrupolar coupling with the nitrogen atom and exchange with residual water.

-

δ 7.8-8.0 ppm (multiplet, 2H): Ortho-protons of the phenyl ring.

-

δ 7.5-7.7 ppm (multiplet, 3H): Meta- and para-protons of the phenyl ring.

-

δ 7.1-7.3 ppm (singlet, 1H): Proton on the isoxazole ring (at the 4-position). Based on related structures, this is a key singlet.[7]

-

δ 4.5-4.7 ppm (singlet or broad singlet, 2H): Methylene protons (-CH₂-) adjacent to the amine. The signal may be a sharp singlet or slightly broadened due to coupling with the NH₃⁺ protons.

-

δ ~170 ppm: C5 of the isoxazole ring (attached to the CH₂NH₃⁺).

-

δ ~162 ppm: C3 of the isoxazole ring (attached to the phenyl group).

-

δ 128-132 ppm: Carbons of the phenyl ring.

-

δ ~98 ppm: C4 of the in isoxazole ring.[7]

-

δ ~35-40 ppm: Methylene carbon (-CH₂-).

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for dissolving salts) in a clean NMR tube.

-

Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (like COSY and HSQC) on a high-field NMR spectrometer (≥400 MHz). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).[8]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight, serving as a definitive confirmation of the molecular formula.

-

Expected Ion: The analysis would be performed on the free base after the loss of HCl. The primary ion observed would be the protonated molecule [M+H]⁺.

-

Calculated m/z: The molecular formula of the free base is C₁₀H₁₀N₂O, with a monoisotopic mass of 174.08. The expected [M+H]⁺ peak would be at m/z 175.09 .

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the sample directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap instrument).

-

Analysis: Acquire the spectrum in positive ion mode. The high resolution allows for the confirmation of the elemental composition based on the exact mass.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.

-

~3000-3100 cm⁻¹: C-H stretching (aromatic and isoxazole ring).

-

~2800-3000 cm⁻¹ (broad): N-H stretching from the -NH₃⁺ group, often appearing as a broad band overlying the C-H stretches.

-

~1600 cm⁻¹: C=N stretching of the isoxazole ring.

-

~1450-1580 cm⁻¹: C=C stretching of the aromatic ring.

-

~1400-1440 cm⁻¹: N-O stretching of the isoxazole ring.

Synthetic Pathway Overview

Understanding the synthesis of a compound provides insight into potential impurities. Isoxazoles are commonly synthesized via 1,3-dipolar cycloaddition reactions or the condensation of hydroxylamine with a 1,3-dicarbonyl compound. The synthesis of (3-Phenylisoxazol-5-yl)methylamine hydrochloride likely involves the creation of a precursor with a functional group at the 5-position (like a carboxylic acid or nitrile) that can be reduced to the methylamine.[9][10]

Caption: A plausible synthetic route to the target compound.

Conclusion: A Profile of a Versatile Intermediate

(3-Phenylisoxazol-5-yl)methylamine hydrochloride is more than a catalog chemical; it is a carefully designed molecular entity whose value is defined by its physicochemical properties. Its solid-state nature, anticipated moderate aqueous solubility as a hydrochloride salt, and the reactive primary amine handle make it an ideal starting point for library synthesis and lead optimization. The analytical workflows detailed in this guide provide a robust framework for its characterization, ensuring that researchers can proceed with confidence in the identity, purity, and behavior of this important chemical building block. This commitment to rigorous analytical validation is the bedrock upon which successful research and development are built.

References

- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central.

- (3-phenylisoxazol-5-yl)methylamine hydrochloride CAS#: 13608-55-4. ChemicalBook.

- (5-Phenylisoxazol-3-yl)methylamine hydrochloride. Chem-Impex.

- (5-Phenylisoxazol-3-yl)methylamine hydrochloride | 154016-47-4. J&K Scientific.

- Supporting Information for [Relevant Publication]. Source providing spectral data for related isoxazoles.

- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry.

- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.

- Methylamine hydrochloride | CAS#:593-51-1. Chemsrc.

- 3-Phenylisoxazole-5-carboxylic Acid. PubChem.

- 3-Phenylisoxazole. PubChem.

- Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. Asian Journal of Chemical Sciences.

- (3-phenylisoxazol-5-yl)methylamine hydrochloride. Santa Cruz Biotechnology.

- (3-phenylisoxazol-5-yl)methylamine hydrochloride CAS NO.13608-55-4. GuideChem.

- (3-phenylisoxazol-5-yl)methylamine hydrochloride. Santa Cruz Biotechnology.

- Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data.

- Refinement of Analytical Methods for 3-Methyl-5-(oxazol-5-yl)isoxazole. Benchchem.

- (3-Phenylisoxazol-5-yl)methylamine, 97%, Thermo Scientific. Fisher Scientific.

- Synthesis, characterization and antimicrobial evaluation of some novel... [Journal/Source name not fully captured].

- pKa Data Compiled by R. Williams. [Source providing pKa data].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. (3-phenylisoxazol-5-yl)methylamine hydrochloride CAS#: 13608-55-4 [amp.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. (3-phenylisoxazol-5-yl)methylamine hydrochloride, CasNo.13608-55-4 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. op.niscpr.res.in [op.niscpr.res.in]

An In-Depth Technical Guide to (3-Phenylisoxazol-5-yl)methylamine Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of (3-Phenylisoxazol-5-yl)methylamine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, a detailed synthetic pathway, and its potential applications, offering a valuable resource for researchers engaged in the exploration of novel therapeutics.

Core Compound Identification

(3-Phenylisoxazol-5-yl)methylamine hydrochloride is a substituted isoxazole derivative. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, known to impart a range of biological activities.[1]

| Identifier | Value | Source |

| Chemical Name | (3-Phenylisoxazol-5-yl)methylamine hydrochloride | N/A |

| CAS Number | 13608-55-4 | [2][3][4][5] |

| Molecular Formula | C₁₀H₁₁ClN₂O | [2] |

| Molecular Weight | 210.66 g/mol | [2] |

| Appearance | Off-white to light yellow powder | [3] |

It is crucial to distinguish this compound from its isomer, (5-Phenylisoxazol-3-yl)methylamine hydrochloride, which possesses a different substitution pattern on the isoxazole ring and is assigned different CAS numbers (e.g., 154016-47-4, 1187928-65-9).[6][7]

Strategic Synthesis Pathway

The synthesis of (3-Phenylisoxazol-5-yl)methylamine hydrochloride can be strategically approached in a multi-step process, commencing with the construction of the isoxazole core, followed by functional group manipulations to introduce the methylamine side chain. A logical and efficient pathway involves the synthesis of the key intermediate, (3-Phenylisoxazol-5-yl)methanol, and its subsequent conversion to the target amine.

Synthesis of (3-Phenylisoxazol-5-yl)methanol

The formation of the 3-phenyl-5-substituted isoxazole ring can be achieved through a [3+2] cycloaddition reaction. A well-established method involves the reaction of a nitrile oxide, generated in situ from an aldoxime, with an alkyne. In this case, benzaldoxime serves as the precursor to benzonitrile oxide, which then reacts with propargyl alcohol to yield (3-Phenylisoxazol-5-yl)methanol.[8]

Experimental Protocol:

-

Oxime Formation: Benzaldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent such as pyridine to form benzaldoxime.[8]

-

Nitrile Oxide Formation and Cycloaddition: The benzaldoxime is then treated with a mild oxidizing agent, such as sodium hypochlorite, in the presence of propargyl alcohol. This in situ generates benzonitrile oxide, which undergoes a 1,3-dipolar cycloaddition with the alkyne of propargyl alcohol to form the isoxazole ring directly yielding (3-Phenylisoxazol-5-yl)methanol.[8]

-

Purification: The crude product can be purified by standard techniques such as column chromatography on silica gel.

Conversion of Alcohol to Amine

The conversion of the primary alcohol, (3-Phenylisoxazol-5-yl)methanol, to the corresponding primary amine is a critical step. A robust and reliable method for this transformation is the Gabriel synthesis, which proceeds via a phthalimide intermediate. This method is advantageous as it prevents over-alkylation, a common side reaction when using ammonia directly.[9] The Mitsunobu reaction provides a mild and efficient way to achieve the initial N-alkylation of phthalimide with the alcohol.[10][11][12]

Experimental Protocol:

-

Mitsunobu Reaction: (3-Phenylisoxazol-5-yl)methanol is reacted with phthalimide in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][12] This reaction proceeds with inversion of configuration at the carbinol carbon, although in this case, it is a primary alcohol. The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) at or below room temperature.

-

Phthalimide Deprotection: The resulting N-((3-phenylisoxazol-5-yl)methyl)phthalimide is then treated with hydrazine hydrate (N₂H₄·H₂O) in a protic solvent like ethanol or methanol.[13][14][15] This cleaves the phthalimide group, releasing the desired primary amine, (3-Phenylisoxazol-5-yl)methylamine, and forming a stable phthalhydrazide precipitate, which can be easily removed by filtration.

-

Salt Formation: The free amine is then treated with hydrochloric acid (HCl) in a suitable solvent, such as diethyl ether or ethanol, to precipitate the hydrochloride salt, yielding the final product, (3-Phenylisoxazol-5-yl)methylamine hydrochloride.

Physicochemical Properties and Characterization

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the phenyl group, a singlet for the isoxazole ring proton, a singlet for the methylene (-CH₂) group adjacent to the amine, and a broad signal for the amine protons (which may exchange with D₂O).

-

¹³C NMR: The spectrum would display signals for the carbons of the phenyl and isoxazole rings, as well as a signal for the methylene carbon.

Potential Applications in Drug Discovery

The isoxazole moiety is a key pharmacophore in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1]

-

Dopamine Transporter (DAT) Inhibition: Research on related 2-(3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes has shown that these compounds can be potent and selective inhibitors of the dopamine transporter (DAT).[16][17] This suggests that (3-Phenylisoxazol-5-yl)methylamine hydrochloride could serve as a valuable building block for the synthesis of novel DAT inhibitors, which are of interest in the treatment of neuropsychiatric disorders.

-

Enzyme Inhibition: The isoxazole scaffold has been explored for its potential to inhibit various enzymes. For instance, certain phenylisoxazole derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, relevant targets in the management of type 2 diabetes.[1]

-

Scaffold for Library Synthesis: Due to its reactive primary amine handle, (3-Phenylisoxazol-5-yl)methylamine hydrochloride is an ideal starting material for the synthesis of compound libraries. Through derivatization of the amine, a diverse range of amides, sulfonamides, and other functionalities can be introduced, enabling the exploration of structure-activity relationships (SAR) for various biological targets.

Safety and Handling

Based on available safety data sheets for the free base, (3-Phenylisoxazol-5-yl)methanamine is classified as causing severe skin burns and eye damage. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

(3-Phenylisoxazol-5-yl)methylamine hydrochloride is a valuable chemical entity with significant potential in the field of drug discovery. Its synthesis, while multi-stepped, relies on well-established and reliable organic reactions. The isoxazole core, coupled with a reactive methylamine side chain, makes it an attractive scaffold for the development of novel therapeutic agents, particularly in the area of neuroscience. Further investigation into its specific biological activities is warranted to fully elucidate its therapeutic potential.

References

- chemeurope.com. (n.d.). Hydrazine#Deprotection_of_phthalimides.

- ResearchGate. (n.d.). Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Santa Cruz Biotechnology. (n.d.). (3-phenylisoxazol-5-yl)methylamine hydrochloride.

- Organic Chemistry Portal. (n.d.). Phthalimides.

- ResearchGate. (2022, July 19). Deprotection aaa aaa aaa aaa aaa.

- ScienceOpen. (n.d.). Supporting Information.

- PubMed Central. (2021, September 6). Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine.

- Marcel Dekker, Inc. (2001). NEW PROTOCOL FOR CONVERTING ALCOHOLS INTO AMINES.

- J&H CHEM. (n.d.). (3-phenylisoxazol-5-yl)methylamine hydrochloride CAS NO.13608-55-4.

- ChemicalBook. (n.d.). (3-phenylisoxazol-5-yl)methylamine hydrochloride CAS#: 13608-55-4.

- Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis.

- Reddit. (2023, July 13). Deprotection conditions for pthalimide protected oxyamine?.

- Cal Poly Digital Commons. (n.d.). A Facile Synthesis of (tert-alkoxy)amines.

- Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction.

- BLD Pharm. (n.d.). 54408-35-4|(3-Phenylisoxazol-5-yl)methanamine|BLD Pharm.

- BLD Pharmatech. (n.d.). (3-Phenylisoxazol-5-yl)methanamine hydrochloride | 13608-55-4.

- Chem-Impex. (n.d.). (5-Phenylisoxazol-3-yl)methylamine hydrochloride.

- The Royal Society of Chemistry. (n.d.). 3 - Supporting Information.

- Wikipedia. (n.d.). Mitsunobu reaction.

- J&W Pharmlab. (n.d.). C-(5-Phenyl-isoxazol-3-yl)-methylamine hydrochloride - CAS:1187928-65-9.

- Santa Cruz Biotechnology. (n.d.). (3-phenylisoxazol-5-yl)methylamine hydrochloride | SCBT.

- FUJIFILM Wako Pure Chemical Corporation. (n.d.). 13608-55-4・(3-Phenylisoxazol-5-yl)methylamine hydrochloride ....

- Master Organic Chemistry. (n.d.). Mitsunobu Reaction.

- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.

- MDPI. (2025, May 22). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library.

- Chem-Impex. (n.d.). (2-Phenyl-oxazol-4-yl)methylamine hydrochloride.

- J&K Scientific. (n.d.). (5-Phenylisoxazol-3-yl)methylamine hydrochloride | 154016-47-4.

- National Institutes of Health. (2024, March 5). Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors.

- PubMed. (n.d.). The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes.

- PubMed. (2010, February 6). (3-Phenyl-isoxazol-5-yl)methanol.

- (n.d.). (3-Phenylisoxazol-5-yl)methanol.

- Biological and Molecular Chemistry. (2024, January 28). Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati.

- SpringerLink. (2021, July 8). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives.

- ResearchGate. (2025, August 9). The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes | Request PDF.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.

- SpectraBase. (n.d.). 5-PHENYL-ISOXAZOLE - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. jieheng.lookchem.com [jieheng.lookchem.com]

- 4. (3-phenylisoxazol-5-yl)methylamine hydrochloride CAS#: 13608-55-4 [amp.chemicalbook.com]

- 5. 13608-55-4・(3-Phenylisoxazol-5-yl)methylamine hydrochloride・(3-Phenylisoxazol-5-yl)methylamine hydrochloride【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 6. chemimpex.com [chemimpex.com]

- 7. jwpharmlab.com [jwpharmlab.com]

- 8. biolmolchem.com [biolmolchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 12. Mitsunobu Reaction [organic-chemistry.org]

- 13. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Mechanism of Action of 3-Phenylisoxazole Derivatives

An In-Depth Technical Guide to the

Introduction: The Privileged Scaffold of 3-Phenylisoxazole

The 3-phenylisoxazole motif represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and presence in numerous therapeutic agents.[1][2] This five-membered heterocyclic ring, featuring adjacent nitrogen and oxygen atoms, provides a rigid, planar structure with favorable electronic properties and metabolic stability. Its synthetic tractability, often involving the cyclization of chalcone precursors or [3+2] cycloaddition reactions, allows for extensive structural diversification, enabling the fine-tuning of its pharmacological profile.[2][3]

This guide provides an in-depth exploration of the multifaceted mechanisms of action through which 3-phenylisoxazole derivatives exert their effects across various therapeutic domains, including oncology, infectious diseases, and inflammation. We will dissect the key molecular targets, analyze the modulation of critical signaling pathways, and present the experimental frameworks used to validate these interactions, offering a comprehensive resource for researchers and drug development professionals.

Part 1: Anticancer Mechanisms of Action

3-Phenylisoxazole derivatives have emerged as potent anticancer agents that operate through a variety of mechanisms, often leading to the induction of apoptosis and inhibition of cell proliferation.[4][5]

Inhibition of Histone Deacetylases (HDACs)

A significant mechanism for certain 3-phenylisoxazole derivatives is the inhibition of histone deacetylases (HDACs), particularly HDAC1, which is often overexpressed in cancers like prostate cancer.[6] HDACs are crucial epigenetic regulators that remove acetyl groups from lysine residues on histones and other proteins.[6] Their inhibition leads to hyperacetylation, chromatin remodeling, and the transcription of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.[4][5]

Causality in Experimental Design: The choice to target HDACs stems from their validated role in oncogenesis. An effective inhibitor must not only bind to the enzyme's active site but also exhibit favorable drug-like properties. Structure-activity relationship (SAR) studies are therefore critical. For instance, research has shown that varying the linker length at the R2 position of the isoxazole core significantly impacts inhibitory activity, with a butyl linker often being optimal.[6]

Table 1: HDAC1 Inhibitory Activity of Representative 3-Phenylisoxazole Derivatives [6]

| Compound ID | R1 Substituent | R2 Linker | Inhibition Rate (%) @ 1000 nM |

| Hit 7 | H | Methyl | (Screening Hit) |

| 12 | H | Ethyl | Moderate |

| 13 | H | Propyl | High |

| 17 | H | Butyl | 86.78 |

Disruption of Microtubule Dynamics

Another key anticancer strategy for this class of compounds is the disruption of tubulin polymerization.[7] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell shape. Compounds that interfere with their dynamic assembly and disassembly can arrest the cell cycle at the G2/M phase and trigger apoptosis. Some 3-phenylisoxazole derivatives, such as KRIBB3, have been shown to inhibit tubulin polymerization, activating the mitotic spindle checkpoint and leading to potent antiproliferative effects.[7]

Modulation of Key Signaling Proteins (HSP90, Kinases)

3-Phenylisoxazole derivatives can also target critical signaling proteins that drive cancer progression.

-

Heat Shock Protein 90 (HSP90) Inhibition: HSP90 is a molecular chaperone responsible for the stability and function of numerous oncogenic proteins. Its inhibition leads to the degradation of these client proteins, disrupting multiple signaling pathways simultaneously. Isoxazole-based HSP90 inhibitors like NVP-AUY922 have demonstrated high binding potency and significant tumor growth inhibition.[7]

-

Kinase Inhibition: Several derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling. By targeting kinases involved in angiogenesis and cell proliferation, such as KDR (VEGFR2), EGFR, and FGFR1, these compounds can effectively block tumor growth and survival pathways.[8]

Apoptosis Induction Pathways

The culmination of the aforementioned mechanisms is often the induction of programmed cell death, or apoptosis. This can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Intrinsic apoptosis pathway induced by 3-phenylisoxazole derivatives.

Part 2: Anti-inflammatory Mechanism of Action

Chronic inflammation is a driving factor in many diseases, including cancer and arthritis.[9][10] 3-Phenylisoxazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[9]

Inhibition of COX and LOX Enzymes

The COX and LOX enzymes are central to the metabolism of arachidonic acid, producing prostaglandins and leukotrienes, respectively. These eicosanoids are potent inflammatory mediators.[9]

-

COX-2 Selectivity: There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation.[10] Selective inhibition of COX-2 is a desirable therapeutic strategy as it reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[10][11] Certain 3,5-disubstituted isoxazole derivatives have shown significant and selective inhibitory activity toward COX-2.[9]

Experimental Validation Workflow: A standard method to determine COX inhibitory activity is the in vitro enzyme assay. This self-validating system includes controls to ensure the observed inhibition is specific to the compound and not an artifact.

Caption: Experimental workflow for in vitro COX enzyme inhibition assay.

Part 3: Antimicrobial and Other Mechanisms

The versatility of the 3-phenylisoxazole scaffold extends to antimicrobial and other targeted inhibitory activities.

Antibacterial Activity

Polysubstituted phenylisoxazoles, particularly 4-nitro-3-phenylisoxazole derivatives, have demonstrated potent antibacterial activity against various plant pathogenic bacteria, including Xanthomonas oryzae and Pseudomonas syringae.[3][12][13] Studies have shown that the efficacy of these compounds can be significantly better than commercial standards like bismerthiazol.[3][12] While the precise mechanism of action is still an area of active investigation, it likely involves the disruption of essential bacterial cellular processes.

Table 2: Antibacterial Activity of 4-Nitro-3-phenylisoxazole Derivatives against Xanthomonas oryzae (Xoo) [3][12]

| Compound ID | Substituent on Phenyl Ring | EC50 (μg/mL) |

| 5o | 4-F | 10.8 |

| 5p | 4-Cl | 12.3 |

| 5q | 4-Br | 15.1 |

| Bismerthiazol | (Positive Control) | 48.7 |

Inhibition of Chitin Synthesis

In the field of agrochemicals, 3-phenylisoxazole derivatives have been identified as potent inhibitors of chitin synthesis.[1] Chitin is a vital structural component of the exoskeleton of insects and the cell walls of fungi. By inhibiting its synthesis, these compounds can act as effective insecticides and fungicides. SAR studies have revealed that small halogen or alkyl groups at the para-position of the phenyl ring enhance inhibitory activity, whereas bulky groups are detrimental.[1]

Xanthine Oxidase Inhibition

Certain 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and identified as potent inhibitors of xanthine oxidase.[14] This enzyme catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Molecular modeling studies suggest these isoxazole derivatives bind effectively to the enzyme's active site, providing a non-purine scaffold for the development of new treatments for gout.[14]

Part 4: Experimental Protocols

Protocol 1: In Vitro HDAC1 Inhibition Assay

Adapted from the methodology for evaluating 3-phenylisoxazole derivatives.[6]

-

Reagent Preparation: Prepare assay buffer, a solution of the HDAC1 enzyme, a fluorogenic substrate, and the test compound (dissolved in DMSO).

-

Assay Plate Setup: In a 96-well plate, add 5 µL of the test compound at various concentrations. Include wells for a known inhibitor (positive control) and DMSO (negative control).

-

Enzyme Addition: Add 35 µL of the HDAC1 enzyme solution to each well and incubate for 15 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.

-

Incubation: Incubate the plate for 60 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding a developer solution.

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

-

Data Analysis: Calculate the percentage of inhibition relative to the negative control and determine the IC50 value by plotting inhibition versus compound concentration.

Protocol 2: Antibacterial Activity Screening (Broth Microdilution)

Based on evaluation of 4-nitro-3-phenylisoxazole derivatives.[3][12]

-

Bacterial Culture: Grow the target bacterial strain (e.g., Xanthomonas oryzae) in a suitable liquid medium overnight to reach the logarithmic growth phase.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions in a 96-well microtiter plate using fresh growth medium.

-

Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add it to each well containing the diluted compound.

-

Controls: Include a positive control (medium with a known antibiotic like ciprofloxacin), a negative control (medium with bacteria and DMSO), and a sterility control (medium only).

-

Incubation: Cover the plate and incubate at the optimal temperature (e.g., 28°C) for 24-48 hours.

-

Growth Assessment: Determine the Minimum Inhibitory Concentration (MIC) by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

EC50 Determination: To determine the 50% effective concentration (EC50), plate the contents of wells showing partial or no growth onto agar plates to quantify viable cells, or use a viability stain and analyze via spectrophotometry.

Conclusion and Future Perspectives

The 3-phenylisoxazole scaffold is a remarkably versatile platform for the development of therapeutic agents with diverse mechanisms of action. From epigenetic modulation and microtubule disruption in cancer to the targeted inhibition of inflammatory and metabolic enzymes, these compounds demonstrate a broad and potent biological repertoire. The extensive structure-activity relationship data available provides a robust foundation for the rational design of next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Future research should focus on elucidating the precise molecular interactions for mechanisms that are not yet fully characterized, such as their antibacterial effects. Furthermore, the development of multi-targeted ligands based on the 3-phenylisoxazole core could offer novel therapeutic strategies for complex diseases like cancer, simultaneously addressing proliferation, inflammation, and angiogenesis.

References

- Benchchem. Structure-Activity Relationship (SAR) of 3-Phenyl-isoxazol-5-ol Analogs: A Comparative Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn5KMSwdWCgNwP74X_NCVzwNL7f4lYCpFmHITneEAwHX5vWkKftZdfmTvtpANsA2a6746H6Z5qKG2JAyku_cVRlXnucg1snbDhG_JJe5H6LMP-JrHAHSScyJeBcsGOOfJebYLqwk2smWZQDAzKnaW-qA06zyNOb7MeFiGMfDOrb1QWdkD0cnNDsiTJX6TdmJ02FAVcGRlQWzFGWmM5VkVmO0GQWGNn0jVsaX_Zh9_hP6ctkhUX]

- PubMed Central. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHBsZUBu03yiWt6r9G8hglnP3dcEg4iVmtvmgYmLHz6Bd8DIt8wnF3FLW7BR0FYHh9ACVSvF3-P24H3qNexTDAjGxecAO378ETx0XQbDyR9iU6H0JKT6UfGo8C9-KaSDlHIJfmTkCL6BC_HYs=]

- RSC Advances. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELlO7ZPqb_PaAM8RTY3j94jpKjZGJ_jBxesmTZsQ_0HxANc8DYS23EM8HxTQXUsfgdEU_4c8R-YPOafPzUR4TrWonhhkA46FT3cfQmsCZ--UZ_OGaY7D9Nb55XrvxUjRsLu4ZVGuaI_-j7bkCUQPHlIqUtXki-YQ==]

- National Institutes of Health (NIH). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2zwYhQEuZ1OxqGhCAJgiArTBLwBK0AODFC9juPQ8xU80SbV-szVZbyRezCve0iJohCYdkXNSPq8XaVkz4f290N0hJIncGiitGiN4G2UTLpQMgzgx9xfH_2QneywoxUTG0YPMlh_EL-8QHIQ==]

- RSC Publishing. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNwsG6_Lyd5SaF_oLctuP-I6AWU6QQxGUvGs2rJutHVYmUhQ14a_x7uhD12BFCuHWBHV35aZ6l-PjX1UJ5Z_TnrfKnzOkgCnD6k8InDEBWUPHQreZMcCC5l9K1FJ6CO1IprnrWmFLh9KY1kIKddR7Gh3NWV03Y4GmZ0VE=]

- ResearchGate. Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXsMo0L7xnFY9U2dHsXvoYesyX5DMOfzKvLI4MgjlSfO3VQUelEnNNZH_xPxOL3hu0-4dbBG9cLQSUSj3l5YgSSWCd7XTfdZXVI9nRqsbtu2fpvpa9seVTtZz0S8b_LJ0VY9nVfv2o-lNZ1RcsL8B-Ay_Bg8V3rnjeOx87OCzMj3vBxpe_nLCJTnTK8j0IfVZZFpqmo821dMv78mICoPzk10UZdE6_yqeX1b_PcoMooFve4kjq3M3Z47PIGf47DqSxCXqccv1g2xlkmb5MM8Dvrxjtcdd29W0B]

- Semantic Scholar. Green synthesis, characterization & biological evaluation of 3,5-diphenyl isoxazole derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6Ibyvc-wxRHwFwZge3EaSAVT5tFw3eqpSn5-sdX1FYmO5c_D93wJMyFkg6ZIdZeZc2NuTAmLxQyvZ3tIV561SNfYunbWjqfROMbY34BN7P4obFkOoabPSkSa9AYUoKI1M8YBfbxo9CJ_rlGHRX4OpbAM35v8NInpL7GRHITh7vp5pH6559lbSnMlIGe-PHPwHTHrLyf13qJNawmAdq58AtzrfdFAOPo1QCFickdKOfsKdToNJaHvRKz4MwfxgdCnPbjdfB9C2QhAgT9KohVo=]

- Journal of Innovations in Applied Pharmaceutical Science (JIAPS). Green synthesis, characterization & biological evaluation of 3,5-diphenyl isoxazole derivatives. [URL: https://vertexaisearch.cloud.google.

- Benchchem. A Comprehensive Review of 3,5-Diphenylisoxazole: Synthesis, Biological Activity, and Therapeutic Potential. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYYdUToEBHEoKI3rTSI1Oaa7n1XsGMSRtpyrBX8gD4uyZEm25NTQ6kPU30QX5Ypj0W36Yj8KC7jjtyn0kAtGkZ7hhyRg5FFWDReLn13fQOxQ3sXiOh0rLmb3JTUHB_dFkjWXHXQfruIo0PVqrt5RzmySFSCgQPjUpBBMQ1PEdrfgN9Bm3LzsFwObgY-n7vCnsXus-D9mvzeUuMW0qgAQgRAtOKEHT9E_GhOLSNK5wkycTwKxP7_OpGu_yAgjc0LPIgWUlH]

- PubMed. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZknF_DVVlXK-ZTH4FX44Ip_npbew2P7EnRK-B5uLm0pCumqzasrO_ZfYsottcE5p6XsfJ46Z5p-zLlU4hTrpmvLSUHU_xjNecra00xeUd5YFD5pBn9d6zqFvbelkHqq_jszU=]

- ResearchGate. Structure–activity relationship of isoxazole derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2ozPivHLiFbb9BL92D6g_Ra33lPWlCwfdWmiKuGDeN6wLTb_C8qVtIvLQEPpYkGls-nQmSFnPm57CjVq7PoecYe-2laybmszar2fsdtMKkOM8o0QQwKHFVDAG5FfP8-ejnGi2Wmhv24cQqOxAoRlAwws8_VQS7YSzMdTG2-DrtA55y3mTxif8zWUguD_NAbP24VNPTu3RhRlpiUUsHJEGnGhHsbg=]

- Benchchem. Comparative Guide to Isoxazole Derivatives as Anticancer Agents: A Validation Perspective on 4-Phenylisoxazol-5-ol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEAePIr1E74StMLKl5T1FcQPD13a0BKx4RDC4TA-MjUPvw8Oy8qBuNztPgDvIxV30PWY3A1rUjzRpkRsBWsMYqJovEiuEc8ciGRZTqJFJ4CHfO0KWiefK5yJXfvIuuQ41NR83rd7ePZy-s_OGqLg1IwAgyl8xs7_wn_0KajQ2xLbmrmDAyfUUgMQvsLqA3nMlwH3rLXJKydE4FtMMccR95ErGqeHmJVsTK7hQjlusqgmlJeQA6eI7gNIK_C65wyqccNa2zeLKHyexXAMOGgg==]

- ResearchGate. Antibacterial activities of substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFR8Bf4BT5CaVofAnXFnFAKhpHrU1lD4QIRcvDRioIBDD-UVz1FJk9OjARcUNlicm7eKdHjNpfSI70f6ObohAY8EOVaQZh_BEFyrYX2gHI-o2ezsTnYm_nFEsqdLhrITorcRJOKbI8EhpZ87C49VCxGfkXVjIlCmRdV3WGheWPsApnITYQv73FfClGSqRBkhbSZj6frbpbI-unJ8eOLAP5l-WZpsBkHpBYan5ISI_9NiA68MqdtsNSptJBJdI_xJlyVg==]

- Guidechem. What Makes Isoxazole Compounds Promising Anticancer Agents? - FAQ. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZMCuXqBEZDktUeLDqSU91IKV5lQy7GS3TUAHjgBX-GKIYmZhAwBUUG8NfcymDteb9HooQyDIBm4o9lupMqqS8k8_c2N7Py2G9HcchhBTsJgZt-TyXfeXsv2Gu-HO7s42_NruQGGl1-8Pe2RB-AZZsZ_PwKDSP3CgpepYRckqTfUQ4VBDiQDUE0g==]

- ResearchGate. Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLicItBipB4wMfJMTIGeHfvVZJw6CJq0sVbKthXaqAoCK_yjKUo3U8IBoRoIt0cv9dHe18IFKTU23M6FZOYmsU49LVoX8UEEfgdqy4_DfTFwOqHxcAevIyDdAsOh93lqq_W_6wOq4NbfwcJkTl2D_zm6Vl3tpv-XbjuNBPZ03dGeK2mCPxRRkmNjZLduIUkqSxt-yPZYo_ZCveUcPY-az_FsCsj8BDPskTa9jrtDEtwWgcZPjkAfVKmL51t36C5TWFugYO3_YKK4t6gcSmLFQ7s2r_d3ehawGbpb9v]

- International Journal of Research and Review. A Brief Review on Isoxazole Derivatives as Antibacterial Agents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF18HBE2L_opo5H5IH5kUYYe9hi4ZY1JrG4FzAq8opcS5Lgjwbr1yU9Iz_s2WX-aupa-e2qp9BhSawf-5Jk8abmUYY9eNffSxq0cxicC0gpVYWMpMYv6RoKQ4ox0xoKiw2HSjqJPGghmuT-XTep6DHkN-I9Ihb8zyp_e2M=]

- PubMed. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtZrO9SvYpVM1DZ_0VvOr_pXD2Eh9m81V55moipuWOCKl7FEpWUcja4W1-woTZAxk3c68sRC8IFaKuDR0zh2OV7sGGd3K6_MD8YNWtSsC-QW_XhEW6QNVAutny4SRpBUKAniA=]

- ResearchGate. Structure activity relationship of the synthesized compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs1cVSOc0uWZs5lkAN7zt74cXAMUlMnBRj1jkJL_04eHrorwYK6KbhP5xL4gSa28p4L81LjhvAJ4y-cld6RDgGbHpnoxBhhGvsl4SJKBc6_1SxDyyILZ0Zfz8oleKLW7pj3UDTSCFZQo7C3Pso6l14qnEzP3OqU72NsvqWVylJYdVYDtSYaZMLNoJjKUC9--SHsNY8F0J2mu1tA7BrzvZrfA6_rQc9Z_zj]

- PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlKslD02lTHA2afQ-PxUGf4eLBO2AkZXnbQtmr_CMvyYxHHLX9ef-7eXc4DOiR-eb6dD2_tpKVN6dK55votZYL_pEUjWnJ5LKHzBHVCHHLJfnmjG3lq-ut_72DUlntgpa1Qc0=]

- PubMed Central. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENx5I4ArqA0T8-l7auJuHVUANL_m13gTWsXBrzSsI9ZN8eYDiHXuzUI3l5zsSDZgiA4-u2oWMVKqZzUO9C1p7bG6bF02Wj7WmwDCYDGRrJZmWYsU8jFWCPSuvVZ8wWkINgkMbCK8ieWdI6Vco=]

- PubMed. Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSc3bEYyo2_Q8_ERwmEwB89m_sBWfBJZZLd8eD0vTQY7bFZcnyeTfhV2lcXiqOgOzK1FGR5Bh24ToDADfo-GT-K6moNAdHsEMGhcgyYuLbf2iT2GO1CZulbvcc7OiCYh5zgwc=]

- Advanced Biochemicals. 3-Phenylisoxazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDW-f2bZkdFcAT5eqSr6rTcuhll7w_WA7oa0rOm3NLs_wthWH9KmR79lt9mT8TUYOybBv4VDtaoL9GBHHNCoH0sZJykba0lU-s_wtDJFrqGX5Lj-GbHiE8ekfZ-wd9EpGNAxxQNiHWY46IJ0kSivjUlHJdSLI=]

- Indo American Journal of Pharmaceutical Research. SYNTHESIS OF NOVEL 2-Phenyl-1,3- Oxazole Derivatives as Non-Acidic Anti Inflammatory Agent and. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnXST9v1BIvMVK0FcXuy6a0-UudiS3ltxkF4VrJuZGkgt3dIn9xi58_tOh1datkRL69w7REV0NBlM5FjO8QYAsYJvQA0Wzt2rvAjlqcFcnvHBPoa8Vb57hb7cdWk6ke1yLXv-b44qFJ64f71yTSg==]

- Semantic Scholar. Advances in isoxazole chemistry and their role in drug discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH9TCFqfn5bK0G1SLqzYY2vlSqkGSp5M91_DZAdwOn9HIBq6VbNtNFSP6SxHDaF-kZhXcrXnrLZh8r8yt0V5SK1vLMsC5rVmSS48Jle7wWUWkkyAkcbx8Uqzvy_JVvRsUimPOAZDV9QjuAf1ZZd1kedHl_MDOkEYku3GtQn3H3SLpaP8gKF9CD]

- PubMed. Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeQmkKQjdYRsnEUIx2EldYX14_QETe1MMPh0z6RvGnJj6HMisRP18S3G430FEeJnNvG0rij4jtvrBVe0nZVUSfyM1MULppvnVLW70Ucd73VyVR9SX4xta30LzXO9LSARvddGg=]

- PubMed Central. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2C7xBVgjRNQYrRyGP-ENmFmFxmtdcv4T_y_MAvsM17C_DkQ6LqtstlVn8q_ITvymrYuJdrADHbPCOq8oQJmWxt0PhvHFamyN7ldLw8q1cyId2A2sJzLnNAZkr3XR57O818TyNlxo_QMchZg==]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iajpr.com [iajpr.com]

- 12. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isoxazole Scaffold: A Cornerstone in Modern Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic and structural properties have led to the development of a vast array of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the diverse pharmacological roles of isoxazole-containing compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. We will explore their applications as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents, offering field-proven insights and detailed protocols to empower researchers in the ongoing quest for novel therapeutics.

Introduction: The Enduring Appeal of the Isoxazole Moiety

The isoxazole nucleus is an aromatic heterocyclic system that has garnered significant attention from medicinal chemists for decades.[3][4] Its appeal lies in a combination of factors:

-

Structural Versatility: The isoxazole ring can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[2][5]

-

Favorable Physicochemical Properties: The incorporation of an isoxazole moiety can enhance a molecule's metabolic stability, bioavailability, and overall drug-like properties.[1]

-

Bioisosteric Replacement: The isoxazole ring can act as a bioisostere for other functional groups, such as amide or ester groups, offering an alternative chemical space for drug design.

-

Diverse Biological Interactions: The nitrogen and oxygen heteroatoms, along with the aromatic π-system, enable isoxazole derivatives to participate in a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, and π-π stacking.[6]

This guide will navigate through the key therapeutic areas where isoxazole-containing compounds have made a significant impact, providing both a high-level overview and in-depth technical details.

Antimicrobial Activity: A Continuing Battle Against Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Isoxazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[7][8]

Mechanism of Action

The antimicrobial mechanisms of isoxazole compounds are diverse. Some derivatives act by inhibiting essential bacterial enzymes, while others disrupt cell wall synthesis or interfere with nucleic acid replication.[7][9] For instance, certain isoxazole-acridone hybrids have been shown to target bacterial DNA topoisomerase, an enzyme crucial for DNA replication and repair.[9] The presence of specific substituents on the phenyl rings attached to the isoxazole core, such as nitro and chloro groups, has been shown to enhance antibacterial activity.[1][5]

Key Examples and In Vitro Efficacy

Several isoxazole-containing antibiotics are in clinical use, including Cloxacillin , Dicloxacillin , and Flucloxacillin , which are resistant to bacterial β-lactamase enzymes.[10][11] More recent research has focused on novel synthetic derivatives. For example, certain isoxazole derivatives have demonstrated significant inhibitory activity against various microbial strains, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[12]

| Compound Class | Target Organism(s) | Reported Activity (MIC/IC50) | Reference |

| Isoxazole-Acridone Hybrids | Escherichia coli | MIC: 16.88 - 19.01 µg/mL | [9] |

| Substituted Isoxazoles | Candida albicans, Bacillus subtilis, E. coli | MIC: 6 - 80 µg/mL | [12] |

| Sampangine-Isoxazole Derivatives | Cryptococcus neoformans H99 | MIC80: 0.031 µg/mL | [13] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a novel isoxazole compound against a bacterial strain.

Protocol Steps:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a single colony of the test bacterium from an agar plate and inoculate it into a sterile broth medium (e.g., Mueller-Hinton Broth).

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the isoxazole compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Diagram: Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity: Targeting the Hallmarks of Cancer

Isoxazole derivatives have demonstrated significant potential as anticancer agents, with activities spanning various cancer types and targeting multiple hallmarks of cancer.[3][14]

Mechanisms of Anticancer Action